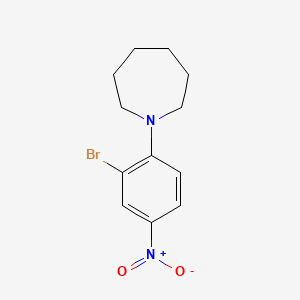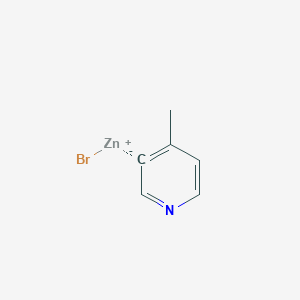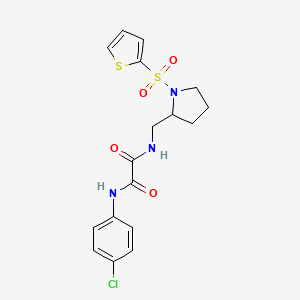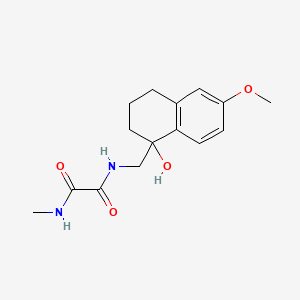![molecular formula C22H16N2O3S2 B2464298 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921998-22-3](/img/structure/B2464298.png)
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O3S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide is a compound synthesized and characterized for its potential in various scientific applications. The synthesis process involves a series of reactions starting from basic organic compounds, leading to the formation of the target molecule. The synthesized compounds are characterized by various spectroscopic techniques, including IR, NMR, and Mass spectrometry, ensuring the correct formation of the compound (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activity
One of the key applications of this compound is in the field of antimicrobial and anticancer research. Studies have shown that certain derivatives of benzothiazole, including the mentioned compound, exhibit significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of bacteria like Staphylococcus aureus and certain fungi. This suggests a potential use in developing new antimicrobial and anticancer agents (Nam, Dung, Thuong, & Hien, 2010).
Antibacterial Agents
Further research into benzothiazole derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide, has led to the development of novel antibacterial agents. These agents have shown promising results against bacteria such as Staphylococcus aureus and Bacillus subtilis. This research is crucial for addressing the growing issue of antibiotic resistance (Palkar et al., 2017).
Diuretic Activity
Another application of benzothiazole derivatives is in the field of diuretics. Some studies have synthesized and screened compounds for diuretic activity, finding promising candidates among the benzothiazole derivatives. This opens up potential therapeutic applications in conditions where diuretics are needed (Yar & Ansari, 2009).
Antidepressant Properties
Further expanding its therapeutic potential, some benzothiophene derivatives have been studied for their antidepressant properties. These studies have led to the development of new drugs with dual action at serotonin receptors and serotonin transporters, suggesting a new class of antidepressants (Orus et al., 2002).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity against various targets, includingMycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its target would need to be determined through further experimental studies.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, including those involved in tuberculosis infection
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . The specific effects of this compound would need to be determined through further experimental studies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c1-2-26-16-8-5-6-13-12-17(27-19(13)16)20(25)24-21-14(10-11-28-21)22-23-15-7-3-4-9-18(15)29-22/h3-12H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBBRCKBCZKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)


![4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2464221.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)

![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea](/img/structure/B2464231.png)
![5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide](/img/structure/B2464232.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)


